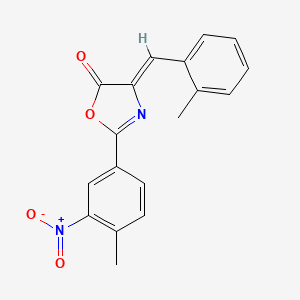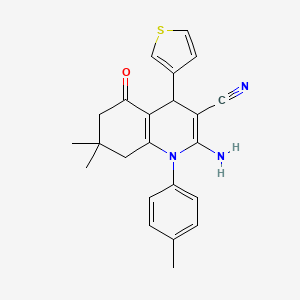
(4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with a 2-methylbenzylidene group and a 4-methyl-3-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with an oxazole precursor. One common method involves the reaction of 2-methylbenzaldehyde with 4-methyl-3-nitroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and crystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: (4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxazole derivatives using oxidizing agents like potassium permanganate.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids.
Major Products Formed:
Reduction: 4-(2-methylbenzylidene)-2-(4-methyl-3-aminophenyl)-1,3-oxazol-5(4H)-one.
Oxidation: Corresponding oxazole derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
科学的研究の応用
(4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance.
作用機序
The mechanism of action of (4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.
Similar Compounds:
- (4Z)-4-(2-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one.
- (4Z)-4-(2-methylbenzylidene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one.
- (4Z)-4-(2-methylbenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one.
Comparison:
Structural Differences: The presence of different substituents on the phenyl ring (e.g., nitro, methyl) can significantly impact the compound’s chemical properties and reactivity.
Chemical Properties: The nitro group in this compound imparts unique electronic effects, influencing its reactivity and interactions with other molecules.
Biological Activity: Variations in substituents can lead to differences in biological activity. For example, the presence of a nitro group may enhance antimicrobial properties, while a methyl group may affect the compound’s solubility and bioavailability.
特性
分子式 |
C18H14N2O4 |
|---|---|
分子量 |
322.3 g/mol |
IUPAC名 |
(4Z)-2-(4-methyl-3-nitrophenyl)-4-[(2-methylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14N2O4/c1-11-5-3-4-6-13(11)9-15-18(21)24-17(19-15)14-8-7-12(2)16(10-14)20(22)23/h3-10H,1-2H3/b15-9- |
InChIキー |
JOQKLYDKSCYDDR-DHDCSXOGSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3C)/C(=O)O2)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3C)C(=O)O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B11546053.png)
![2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11546055.png)
![N,N'-(4-methylbenzene-1,3-diyl)bis[2-(1,3-benzothiazol-2-ylsulfanyl)acetamide]](/img/structure/B11546061.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B11546069.png)


![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine](/img/structure/B11546086.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546089.png)

![3-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11546095.png)
![1-(Dimethoxymethyl)-17-(2-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11546099.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11546102.png)
